molecular formula C6H4BrClN4S B11847579 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11847579
M. Wt: 279.55 g/mol
InChI Key: GWOXXWSSLPNJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical scaffold designed for advanced drug discovery and medicinal chemistry research. This multi-functional heterocyclic compound serves as a versatile building block, particularly in the development of novel anticancer agents. The pyrazolo[3,4-d]pyrimidine core is a well-established purine bioisostere, enabling it to mimic adenosine and interact with a variety of ATP-binding sites in biologically critical proteins . This compound is expertly engineered for sequential functionalization. The reactive bromo and chloro substituents at the 3- and 4-positions allow for selective cross-coupling reactions, such as Suzuki-Miyaura couplings, and nucleophilic aromatic substitutions to introduce diverse carbon and heteroatom chains . The methylthio group at the 6-position can be selectively oxidized to a sulfone, which acts as an excellent leaving group for further derivatization with a wide range of N-, O-, and C-based nucleophiles, including amines, alcohols, and Grignard reagents . This makes it a pivotal intermediate for constructing targeted libraries for high-throughput screening. Research into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potent biological activities. These compounds have shown promising growth inhibitory activity against a diverse panel of human tumor cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) carcinomas . Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells . Furthermore, specific analogs within this chemical class function as potent inhibitors of key oncogenic targets, such as Cyclin-Dependent Kinase 2 (CDK2) and TNF Receptor-Associated Protein 1 (TRAP1), both of which are pivotal for cell cycle progression and tumor survival . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4S/c1-13-6-9-4(8)2-3(7)11-12-5(2)10-6/h1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOXXWSSLPNJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C(=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Cyclization Using Carbon Disulfide

A common approach involves cyclizing 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide (CS₂) in dimethylformamide (DMF) under basic conditions (KOH). The reaction proceeds via nucleophilic attack at the C5 position, forming the pyrazole ring. Subsequent methylation with dimethyl sulfate introduces the methylthio group at C6.

Key Reaction Conditions :

  • Step 1 : 4-Amino-5-bromo-2-chloro-6-methylpyrimidine + CS₂ in DMF/KOH (80°C, 6 h).

  • Step 2 : Methylation with (CH₃)₂SO₄ (0°C to RT, 2 h).

  • Yield : ~65–70%.

Halogenation and Substitution Strategies

Direct Bromination of Pyrazolo[3,4-d]pyrimidine Intermediates

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is brominated using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in acetonitrile. Bromination occurs regioselectively at the C3 position due to electron-deficient aromatic systems.

Optimized Protocol :

  • Reagents : 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1 eq), NBS (1.2 eq), CH₃CN.

  • Conditions : Reflux (80°C, 4 h).

  • Yield : 78–82%.

Sequential Chlorination-Bromination

A patent-derived method (US3772294A) describes the synthesis of 4-chloro intermediates followed by bromination:

  • Chlorination : 4-Hydroxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine treated with POCl₃/DMF (110°C, 8 h).

  • Bromination : Reaction with HBr/AcOH (RT, 12 h).

Data Table :

StepReagentsTemperatureTimeYield
1POCl₃, DMF110°C8 h85%
2HBr (48%), AcOHRT12 h73%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Functionalization

Post-synthetic modification of 3-bromo intermediates is achieved via Suzuki coupling. For example, this compound reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst.

Representative Reaction :

  • Substrate : this compound (1 eq).

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 12 h.

  • Yield Range : 60–75% for aryl derivatives.

Mechanistic Insights and Comparative Analysis

Role of Solvents and Bases

  • DMF vs. DMSO : DMF enhances cyclization rates due to polar aprotic properties, while DMSO increases bromination efficiency.

  • Base Selection : KOH outperforms NaH in methylation steps, minimizing side reactions.

Temperature Dependence

  • Cyclization reactions require elevated temperatures (80–110°C) for complete conversion.

  • Bromination at RT preserves regioselectivity but extends reaction times.

Challenges and Optimization Strategies

Purification Issues

Crude products often contain residual dimethyl sulfate or phosphorus oxyhalides. Silica gel chromatography (EtOAc/hexane, 1:3) or recrystallization (MeOH/H₂O) improves purity.

Scalability

Patent WO2016066673A1 highlights a scalable route using continuous flow reactors for bromination, achieving 90% conversion at pilot scales .

Chemical Reactions Analysis

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibits potential anticancer properties. It acts by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can selectively inhibit the growth of certain cancer cell lines, suggesting its utility as a lead compound for developing targeted cancer therapies.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. This makes it a candidate for further exploration in the development of new antibiotics.

Anti-inflammatory Effects

Evidence suggests that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases, where traditional therapies may be insufficient.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a new antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanism

Research published in Pharmacology Reports highlighted the anti-inflammatory effects of this compound in animal models of arthritis. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling, indicating its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 3 and 4

  • Target Compound :

    • R3 : Br, R4 : Cl, R6 : SCH₃
    • Molecular Formula : C₆H₄BrClN₄S
    • Key Features : High halogen content improves binding affinity in kinase inhibition assays .
  • 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 5426-79-5) :

    • R3 : H, R4 : Cl, R6 : SCH₃
    • Molecular Formula : C₆H₅ClN₄S
    • Comparison : Absence of Br at R3 simplifies synthesis but may reduce target selectivity in kinase inhibition .

Substituent Variations at Position 6

  • 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 5418-10-0) :

    • R3 : H, R4 : H, R6 : SCH₃
    • Molecular Formula : C₆H₆N₄S
    • Comparison : Lack of halogens (Br/Cl) results in lower molecular weight (166.20 g/mol) and reduced hydrophobicity, diminishing membrane permeability .

Complex Derivatives with Additional Functional Groups

  • 1-(2-Bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine :

    • R1 : 2-Bromo-2-phenylethyl, R4 : Piperidin-1-yl
    • Key Features : The bulky R1 substituent enhances multi-target activity (e.g., Src kinase inhibition), while the piperidinyl group at R4 improves metabolic stability .
  • 7_3d3 (Halogenated benzene derivative) :

    • Core : Pyrazolo[3,4-d]pyrimidine with R2 = halogenated benzene
    • Activity : IC₅₀ = 0.4 µM in kinase assays, outperforming simpler halogenated derivatives due to enhanced hydrophobic interactions .

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name R3 R4 R6 Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound Br Cl SCH₃ C₆H₄BrClN₄S 287.55 High kinase inhibition
3-Chloro-6-(methylthio)-... (CAS:100859-88-9) Cl H SCH₃ C₆H₅ClN₄S 227.65 Moderate activity
4-Chloro-6-(methylthio)-... (CAS:5426-79-5) H Cl SCH₃ C₆H₅ClN₄S 227.65 Low selectivity
4-(Methylthio)-... (CAS:5418-10-0) H H SCH₃ C₆H₆N₄S 166.20 Poor membrane permeability
7_3d3 (Halogenated benzene derivative) Br Cl NH-C₆H₃X₂ C₁₁H₈BrClN₅X₂ ~350 IC₅₀ = 0.4 µM

Key Research Findings

  • Role of Halogens : Bromo and chloro substituents at R3 and R4 enhance binding to hydrophobic kinase pockets, as seen in the target compound and 7_3d3 .
  • Methylthio vs. Amine at R6 : Methylthio improves lipophilicity, whereas amine groups (e.g., in CAS:100329-87-1) enhance solubility but may reduce target engagement .
  • Synthetic Accessibility : Derivatives lacking halogens (e.g., CAS:5418-10-0) are easier to synthesize but exhibit inferior bioactivity .

Biological Activity

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1378860-94-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core with specific halogen and methylthio substitutions, which influence its pharmacological properties.

  • Molecular Formula : C₆H₄BrClN₄S
  • Molecular Weight : 279.54 g/mol
  • Purity : Typically >95% in commercial preparations

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines, including this compound, exhibit significant anticancer activity primarily through the inhibition of eukaryotic protein kinases. These compounds have been shown to block the activity of kinases involved in tumor growth and proliferation.

A study explored the anticancer effects of a library of pyrazolo[3,4-d]pyrimidines, revealing that certain derivatives could effectively inhibit cancer cell lines by targeting specific kinases associated with malignancies. Notably, compounds with similar structural motifs demonstrated promising results in reducing tumor volumes in vivo by inhibiting Bcr-Abl T315I kinase activity .

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have shown potential as antimicrobial agents. A study evaluated various pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli, two clinically significant pathogens. The findings indicated that these compounds could serve as dual-action agents capable of combating bacterial infections alongside their anticancer effects .

The biological activity of this compound is attributed to its ability to interact with key enzymes and proteins within cells:

  • Kinase Inhibition : The compound inhibits specific protein kinases that play crucial roles in cell signaling pathways associated with cancer progression.
  • Antibacterial Mechanism : Its antibacterial properties may stem from the disruption of bacterial DNA synthesis and cell wall integrity, although further research is needed to elucidate the precise mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of related compounds:

Compound NameSimilarity IndexUnique Features
3-Bromo-1H-pyrazolo[3,4-b]pyridine0.65Different substitution pattern affecting reactivity
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine0.59Distinct core structure leading to different properties
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine0.59More halogen substitutions increase reactivity
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine0.58Amino group introduces different biological activities

Case Studies

  • Anticancer Activity : A study demonstrated that a derivative of pyrazolo[3,4-d]pyrimidine significantly reduced tumor growth in mouse models by inhibiting specific kinases involved in cancer cell survival .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines against Gram-positive bacteria, suggesting potential applications in treating infections in immunocompromised patients .

Q & A

What are the established synthetic routes for 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

Basic Question
The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. A common approach involves:

Cyclocondensation : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reacts with chloroacetonitrile in dioxane to form a pyrimidinone intermediate (83% yield) .

Halogenation : Treatment with POCl₃ introduces chlorine at position 4, while bromine is introduced via electrophilic substitution or brominating agents (e.g., NBS) at position 3 .

Methylthio Incorporation : Thiolation using methanethiol or displacement reactions with methylthio reagents at position 6 .
Key Factors : Solvent choice (dioxane improves cyclization efficiency), temperature control (110°C for cyclocondensation), and stoichiometric ratios (excess POCl₃ ensures complete chlorination) are critical for yield optimization .

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Basic Question
A combination of techniques ensures structural confirmation:

  • ¹H/¹³C-NMR : Identifies substituent positions (e.g., methylthio protons at δ ~2.5 ppm, aromatic pyrazole protons at δ ~8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ calculated for C₇H₆BrClN₄S: 308.91) .
  • IR Spectroscopy : Detects functional groups (e.g., C-Br stretching ~550 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95% as per typical synthetic protocols) .

How can researchers purify this compound, and what challenges arise?

Basic Question
Methods :

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates halogenated byproducts .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline forms .
    Challenges :
  • Byproduct Formation : Incomplete halogenation may yield 4,6-dichloro or 3,6-dibromo analogs. Monitor via TLC (Rf ~0.4 in ethyl acetate) .
  • Solubility : Limited solubility in polar solvents necessitates slow cooling during recrystallization .

How do substituent electronic effects influence reactivity in further functionalization?

Advanced Question
The bromo and chloro substituents direct electrophilic substitutions:

  • Bromine (Position 3) : Deactivates the ring but facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings) due to its leaving-group potential .
  • Chloro (Position 4) : Enhances electrophilicity at position 6, enabling displacement with amines or thiols .
  • Methylthio (Position 6) : Electron-donating nature stabilizes intermediates during cross-coupling reactions .
    Case Study : Glycosylation of analogous bromo-pyrazolopyrimidines with ribofuranose derivatives under BF₃ catalysis achieved 70% yield, highlighting the role of bromine as a directing group .

What methodological frameworks are used to evaluate biological activity, and how are data interpreted?

Advanced Question
In Vitro Protocols :

  • Antimicrobial Assays : Disk diffusion methods against E. coli and S. aureus (e.g., inhibition zones measured at 24 hrs) .
  • Anticancer Screening : MTT assays on L1210/P388 leukemia cells (IC₅₀ values calculated via dose-response curves) .
    Data Interpretation :
  • Structure-Activity Relationships (SAR) : Methylthio groups enhance membrane permeability, while bromine improves target binding (e.g., kinase inhibition) .
  • Contradictions : Low solubility may mask in vitro activity, necessitating prodrug strategies (e.g., acetylated derivatives) .

How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts or low yields?

Advanced Question
Case Example : Low yields (<30%) in bromination steps may arise from:

  • Competing Reactions : Oxidative degradation of methylthio groups under harsh bromination conditions. Mitigate by using N-bromosuccinimide (NBS) at 0°C .
  • Byproduct Identification : HRMS and NMR track intermediates like 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (m/z 292.98) .
    Optimization Strategies :
  • Design of Experiments (DoE) : Vary temperature, solvent, and reagent ratios to map optimal conditions .
  • In Situ Monitoring : ReactIR detects transient species, enabling real-time adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.